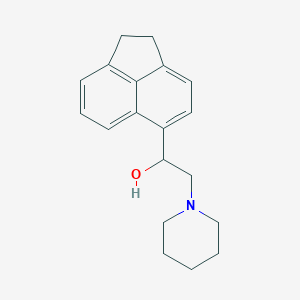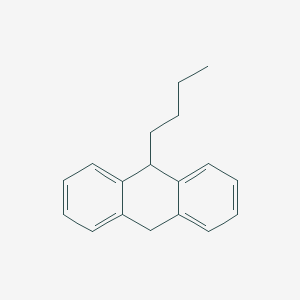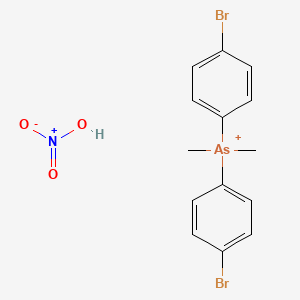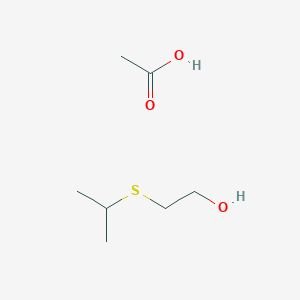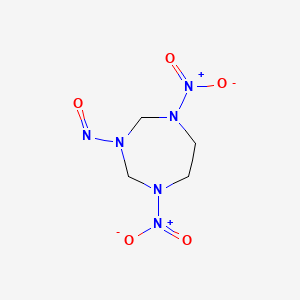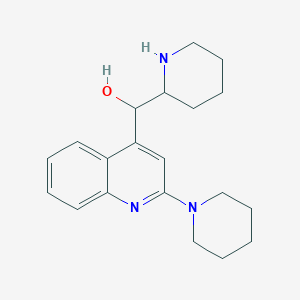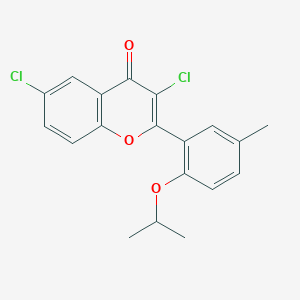![molecular formula C9H9N3O3 B14726745 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione CAS No. 6504-96-7](/img/structure/B14726745.png)
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of allyl isocyanate . The reaction typically involves heating allyl isocyanate in the presence of a catalyst, such as a Lewis acid, to promote the cyclotrimerization process . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficient and consistent production . The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione has numerous scientific research applications, including:
Polymer Synthesis: It is used as a crosslinking agent or co-monomer in the synthesis of polymers, enhancing their mechanical properties and thermal stability.
Composite Materials: The compound is employed in the synthesis of polylactic acid/flax composite materials to improve their performance under gamma irradiation.
Shape Memory Polymers: The compound is utilized in the fabrication of shape memory polymer substrates.
Dental Restorative Materials: It is a key component in the development of dental restorative materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione involves its ability to form crosslinked networks in polymer matrices . The vinyl groups in the compound undergo polymerization reactions, leading to the formation of covalent bonds between polymer chains . This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Triallylisocyanurate: Another similar compound used as a crosslinking agent in various polymer applications.
Uniqueness
1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione is unique due to its specific structure, which allows for efficient crosslinking and polymerization reactions . Its versatility and effectiveness as a crosslinking agent make it a valuable compound in various industrial and research applications .
Propiedades
Número CAS |
6504-96-7 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
1,3,5-tris(ethenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H9N3O3/c1-4-10-7(13)11(5-2)9(15)12(6-3)8(10)14/h4-6H,1-3H2 |
Clave InChI |
WQDQPWGZOLWVLM-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C(=O)N(C(=O)N(C1=O)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


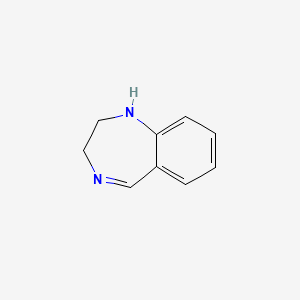
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
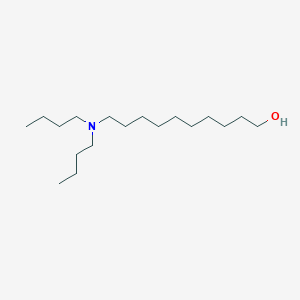
silane](/img/structure/B14726699.png)
